3-Phenyl-2-propyl-1-isoindolinethione
Description
3-Phenyl-2-propyl-1-isoindolinethione is an isoindoline derivative characterized by a thione (C=S) group at position 1, a phenyl substituent at position 3, and a propyl chain at position 2. Its molecular formula is inferred as C₁₇H₁₇NS, with a molar mass of approximately 267.4 g/mol. The thione group distinguishes it from oxygen-containing analogs (e.g., diones) and may influence its reactivity, particularly in coordination chemistry or as a hydrogen-bond acceptor.
Properties
Molecular Formula |
C17H17NS |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-phenyl-2-propyl-3H-isoindole-1-thione |
InChI |
InChI=1S/C17H17NS/c1-2-12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(18)19/h3-11,16H,2,12H2,1H3 |
InChI Key |
LWKZVAJQVNSTMR-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
Canonical SMILES |
CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
solubility |
8.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
- Structure : Features an isoindoline-1,3-dione core with a chlorine substituent at position 3 and an N-phenyl group (Fig. 1).
- Functional Groups : Two ketone (dione) groups at positions 1 and 3, a chloro substituent at position 3, and an N-phenyl group.
- Applications: Used in synthesizing polyimides, such as 3,3'-bis(N-phenylphthalimide), which serve as monomers for high-performance polymers .
- Key Differences :
- Functional Groups : Dione (C=O) vs. thione (C=S) at position 1.
- Substituents : Chloro (electron-withdrawing) at position 3 vs. phenyl (electron-donating) in the target compound.
- Reactivity : The chloro group may facilitate nucleophilic substitution reactions, while the thione group could enhance metal coordination or redox activity.
2-[3-(2-Phenyl-1,3-Dioxolan-2-Yl)Propyl]Isoindole-1,3-Dione ()
- Structure : Contains an isoindoline-1,3-dione core with a propyl chain at position 2 linked to a 2-phenyl-1,3-dioxolane moiety.
- Functional Groups : Two ketone groups (dione) and a dioxolane ring (cyclic ether).
- Molecular Data: C₂₀H₁₉NO₄, molar mass 337.37 g/mol, stored at 2–8°C .
- Key Differences :
- Functional Groups : Dione (C=O) vs. thione (C=S) at position 1.
- Substituents : A bulky dioxolane-phenyl-propyl group at position 2 vs. a simpler propyl group in the target.
- Stability : The dioxolane ring may improve hydrolytic stability compared to the thione group, which is prone to oxidation.
Data Table: Structural and Functional Comparison
Research Findings and Insights
- Synthetic Challenges :
- Reactivity Trends :
- Thione-containing compounds exhibit distinct reactivity, such as forming metal-sulfur bonds, unlike dione or chloro-substituted analogs.
- Stability Considerations :
- The dioxolane group in ’s compound enhances stability against hydrolysis, whereas the thione group in the target compound requires protection from oxidizing agents .
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